
Oxazole, 2-(dichloromethyl)-4,5-dihydro-4,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazole, 2-(dichloromethyl)-4,5-dihydro-4,4-dimethyl- is a heterocyclic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives typically involves the cyclodehydration of β-hydroxy amides. One common method for preparing oxazoles is the oxidation of oxazolines. For example, oxazolines can be synthesized from β-hydroxy amides using reagents like Deoxo-Fluor® at room temperature. The resulting oxazolines can then be oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods
Industrial production of oxazole derivatives often employs continuous flow processes to enhance efficiency and safety. The use of packed reactors containing commercial manganese dioxide allows for the rapid and efficient conversion of oxazolines to oxazoles . This method minimizes the risk of blockages and improves the overall yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxazole, 2-(dichloromethyl)-4,5-dihydro-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or manganese dioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.
Substitution: Electrophilic aromatic substitution can occur at the C5 position, especially in the presence of electron-donating groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, manganese dioxide.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Dimethylformamide (DMF), bromotrichloromethane, and other electrophilic reagents.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Wissenschaftliche Forschungsanwendungen
Oxazole, 2-(dichloromethyl)-4,5-dihydro-4,4-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of oxazole derivatives often involves interactions with specific molecular targets and pathways. For example, some oxazole compounds act as inhibitors of enzymes or receptors involved in disease processes. The dichloromethyl and dimethyl substitutions in this compound may enhance its binding affinity and specificity for certain targets, leading to improved therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: Contains a sulfur atom instead of oxygen.
Imidazole: Contains two nitrogen atoms in the ring.
Isoxazole: Contains an oxygen and nitrogen atom in different positions.
Uniqueness
Oxazole, 2-(dichloromethyl)-4,5-dihydro-4,4-dimethyl- is unique due to its specific substitutions, which confer distinct chemical and biological properties. Compared to thiazoles and imidazoles, oxazoles are less basic and have different reactivity patterns, making them valuable for specific applications in medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
65029-00-7 |
|---|---|
Molekularformel |
C6H9Cl2NO |
Molekulargewicht |
182.04 g/mol |
IUPAC-Name |
2-(dichloromethyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C6H9Cl2NO/c1-6(2)3-10-5(9-6)4(7)8/h4H,3H2,1-2H3 |
InChI-Schlüssel |
BFIXPBPWSAJKDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(=N1)C(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


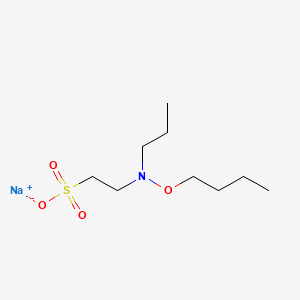
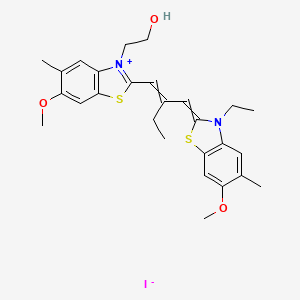
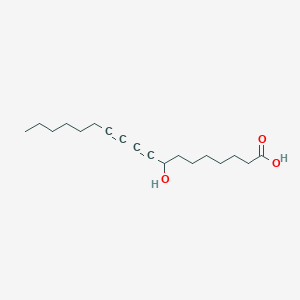
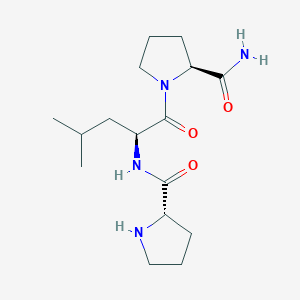
![N,N-Dimethyl-4-[(4-phenoxyphenyl)tellanyl]aniline](/img/structure/B14484248.png)
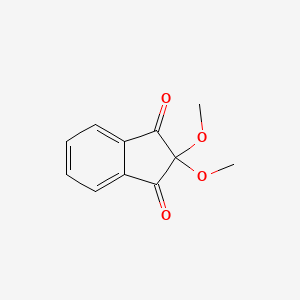
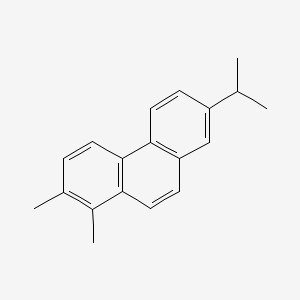


-](/img/structure/B14484288.png)
![3-{[(Carboxymethyl)(methyl)amino]methyl}-4-hydroxybenzoic acid](/img/structure/B14484295.png)

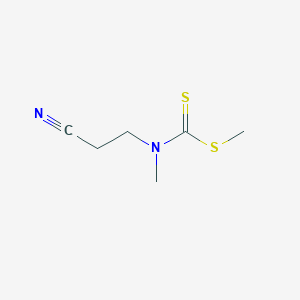
![2-(Diphenylmethyl)-5-phenyl-1H-benzo[e]isoindole-1,3(2H)-dione](/img/structure/B14484309.png)
